molecular formula C14H18N2O B3223771 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one CAS No. 122455-82-7

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one

Cat. No.: B3223771
CAS No.: 122455-82-7
M. Wt: 230.31 g/mol
InChI Key: MOYWDEQCEVDXTJ-UHFFFAOYSA-N
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Description

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one (CAS No: 122455-82-7) is a high-value bicyclic amine scaffold in organic and medicinal chemistry research. This compound features the 3,7-diazabicyclo[3.3.1]nonane core, also known as bispidine, which is a structure of significant interest due to its presence in natural products and its rigid, three-dimensional architecture . This scaffold is synthetically accessible via a double Mannich reaction, providing a versatile platform for chemical diversification . The benzyl group at the N-3 position and the ketone at the 9-position serve as key functional handles for further synthetic elaboration. Researchers utilize this compound primarily as a crucial synthetic intermediate. Its primary research application is in the exploration of novel ligands for central nervous system targets, particularly the nicotinic acetylcholine receptor (nAChR) family . The diazabicyclononane scaffold is a recognized pharmacophore in this field, interacting with nAChRs through cation-π and hydrogen bonding forces . Derivatives of this core structure have been investigated for their potential affinity and subtype selectivity, contributing to the development of compounds for studying neurological pathways . Beyond neuroscience, the bispidine core has broad utility in coordination chemistry, serving as a precursor for multidentate ligands used in catalysis and materials science . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYWDEQCEVDXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(C2=O)CN1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 3 Benzyl 3,7 Diaza Bicyclo 3.3.1 Nonan 9 One and Its Analogues

Classical Approaches for Constructing the 3,7-Diazabicyclo[3.3.1]nonan-9-one Skeleton

The core structure of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one is the 3,7-diazabicyclo[3.3.1]nonan-9-one skeleton, commonly known as bispidinone. Classical methods for constructing this framework are well-established and primarily involve condensation reactions.

Double Mannich Reaction and Mechanistic Insights

The double Mannich reaction is a fundamental and widely used method for synthesizing the bispidinone core. nih.govbohrium.com This reaction is a one-pot condensation of a ketone containing α-hydrogens, a primary amine, and an aldehyde, typically formaldehyde. semanticscholar.org The reaction is synthetically straightforward and provides direct access to the bicyclic system. nih.gov

The mechanism of the double Mannich reaction begins with the formation of an iminium ion from the primary amine and formaldehyde. Simultaneously, the ketone tautomerizes to its enol form. The enol then acts as a nucleophile, attacking two equivalents of the iminium ion. This is followed by an intramolecular cyclization that forms the characteristic bicyclic structure of the bispidinone. The stereochemistry of the resulting product is typically a stable chair-chair conformation for both piperidine (B6355638) rings. semanticscholar.orgdoaj.org

Cyclocondensation Reactions in Bispidinone Synthesis

Cyclocondensation reactions offer an alternative and versatile route to the bispidinone skeleton. nih.gov This approach involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile to form the bicyclic ring system. nih.gov For example, appropriately substituted piperidines can undergo cyclocondensation to yield the desired bispidinone core. The regiochemistry of these reactions is a critical aspect that influences the final product. nih.govnih.gov

Specific Synthetic Routes for this compound

The synthesis of the title compound, this compound, requires the specific incorporation of a benzyl (B1604629) group at the N-3 position.

Utilization of Key Starting Materials

A common and efficient route to this compound involves a double Mannich reaction using specific starting materials. nih.gov These include a 4-piperidone (B1582916) derivative, benzylamine, and paraformaldehyde. nih.govsemanticscholar.org In a typical procedure, a solution of a 4-oxopiperidine carboxylate, benzylamine, and acetic acid in methanol (B129727) is added to a suspension of paraformaldehyde. nih.gov The mixture is heated under reflux to drive the reaction to completion. nih.gov

Starting MaterialRole in Synthesis
4-Piperidone derivativeProvides the ketone functionality and part of the bicyclic framework.
BenzylamineActs as the primary amine, incorporating the benzyl group at N-3.
ParaformaldehydeServes as the source of the methylene (B1212753) bridges in the bicyclic system.

Optimization of Reaction Conditions and Solvent Systems

The yield and purity of this compound are highly dependent on the reaction conditions. The choice of solvent is crucial, with alcohols like methanol being commonly used. nih.govresearchgate.net The reaction is often carried out in the presence of an acid, such as acetic acid, to facilitate the formation of the iminium ion intermediate. doaj.orgresearchgate.net Temperature control is also important, with reflux conditions typically employed. nih.gov Optimization of these parameters, including reaction time and the stoichiometry of the reactants, is essential for maximizing the efficiency of the synthesis.

ParameterTypical ConditionEffect on Reaction
SolventMethanol, EthanolSolubilizes reactants and facilitates reaction.
CatalystAcetic AcidPromotes the formation of the electrophilic iminium ion.
TemperatureRefluxIncreases reaction rate and drives the reaction to completion.
Reactants4-piperidone, benzylamine, paraformaldehydeStoichiometry affects yield and side product formation.

Functional Group Transformations and Strategic Derivatization

The this compound scaffold possesses several sites amenable to functional group transformations, allowing for the creation of a diverse library of analogues. The secondary amine at the N-7 position can be readily alkylated, acylated, or used in the formation of ureas and sulfonamides. nih.gov The ketone at the C-9 position is another key site for modification. It can be reduced to the corresponding alcohol, which can then be further functionalized. researchgate.net For instance, reduction of the carbonyl group can be achieved using reagents like sodium borohydride (B1222165). nih.gov The N-benzyl protecting group can be cleaved, for example by using palladium on activated charcoal under a hydrogen atmosphere, to provide a secondary amine at the N-3 position, which can then be further derivatized. nih.gov These transformations are instrumental in exploring the structure-activity relationships of this class of compounds.

Reduction of the Carbonyl Functionality (e.g., Wolff-Kishner Reduction)

A key transformation in the synthesis of bispidine derivatives from their bispidinone precursors is the reduction of the C-9 carbonyl group. The Wolff-Kishner reduction and its Huang-Minlon modification are highly effective for this purpose. nih.govresearchgate.net This reaction involves the conversion of the ketone to a hydrazone, followed by base-catalyzed reduction to the corresponding methylene group.

For instance, the reduction of N-benzyl-N'-tboc-bispidinone has been successfully achieved using the Huang-Minlon variation of the Wolff-Kishner reduction, yielding the desired N-benzyl-N'-tboc-bispidine in yields as high as 73%. nih.gov It is crucial to control the reaction temperature, as exceeding 140 °C can lead to diminished yields. nih.gov This method is favored for its reliability in removing the carbonyl group, which can sometimes impart unfavorable properties to the molecule. semanticscholar.org

PrecursorReducing AgentProductYield (%)Reference
N-benzyl-N'-tboc-bispidinoneHydrazine hydrate/KOHN-benzyl-N'-tboc-bispidine73 nih.gov
N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneHydrazine hydrate/KOHN-benzyl-3-oxa-7-azabicyclo[3.3.1]nonaneNot specified researchgate.net
3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-onesHydrazine hydrate/KOH3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonanesNot specified semanticscholar.orgresearchgate.net

Nucleophilic Additions at C-9

The carbonyl group at the C-9 position of the bispidinone scaffold is susceptible to nucleophilic attack, providing a pathway to a variety of functionalized derivatives. Nucleophilic addition reactions with agents like sodium borohydride or Grignard reagents lead to the formation of corresponding alcohols. researchgate.net

For example, the reaction of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one with aryl Grignard reagents results in the formation of tertiary alcohols. researchgate.net The stereochemistry of the addition can be influenced by the nature of the heteroatom in the bicyclic system, with the incoming aryl group adding syn to the oxygen or sulfur atom. researchgate.net Similarly, reduction with sodium borohydride can produce isomeric secondary alcohols. researchgate.net These transformations highlight the utility of the C-9 carbonyl as a handle for introducing molecular diversity.

SubstrateNucleophileProductKey ObservationReference
7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneAryl Grignard reagentsTertiary alcoholsAryl group adds syn to the oxygen atom researchgate.net
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-oneAryl Grignard reagentsTertiary alcoholsAryl group adds syn to the sulfur atom researchgate.net
N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneSodium borohydrideIsomeric secondary alcoholsFormation of stereoisomers researchgate.net

Introduction of Diverse Moieties at Nitrogen Centers (N-3, N-7)

The nitrogen atoms at the N-3 and N-7 positions of the bispidine framework are key sites for functionalization, allowing for the synthesis of a wide array of analogues with tailored properties. researchgate.netresearchgate.net Symmetric N,N'-substituted bispidinones can be prepared in a one-pot Mannich reaction, while asymmetric derivatives require a stepwise approach. nih.gov

Various synthetic strategies are employed to introduce diverse substituents at these nitrogen centers. For instance, N-tboc-bispidine can serve as a versatile intermediate for the introduction of carboxamide, sulfonamide, or urea (B33335) functionalities. nih.gov Furthermore, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been utilized to attach triazole moieties to the bispidine core, thereby expanding the coordination sites of the molecule. researchgate.net The ability to modify these nitrogen positions is crucial for modulating the biological activity of bispidinone derivatives. researchgate.net

Bispidine CoreReaction TypeIntroduced MoietyReference
N-tboc-bispidineAcylation/Sulfonylation/Urea formationCarboxamides, Sulfonamides, Ureas nih.gov
Propargyl-derived bispidinesCuAAC Click Reaction1,2,3-Triazole rings researchgate.net
1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-oneAmide couplingAmino acid residues (e.g., Tryptophan) nih.gov

Employment of Protecting Group Strategies

Protecting group chemistry is an indispensable tool in the multi-step synthesis of complex bispidine derivatives. jocpr.comwikipedia.org It allows for the temporary masking of reactive functional groups to prevent unwanted side reactions during subsequent transformations. wikipedia.orgnih.gov The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.com

In the synthesis of this compound analogues, the tert-butoxycarbonyl (Boc) group is commonly used to protect one of the nitrogen atoms. For example, N-benzyl-N'-tboc-bispidinone is a key intermediate synthesized via a double Mannich reaction. nih.gov The benzyl group can be selectively removed by catalytic hydrogenation, leaving the Boc-protected nitrogen intact for further functionalization. nih.gov This orthogonal protection strategy enables the synthesis of asymmetrically substituted bispidines. Common protecting groups for amino functionalities in broader organic synthesis include benzyloxycarbonyl (Z) and 9-fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com

Functional GroupProtecting GroupDeprotection ConditionSignificance in Bispidine SynthesisReference
Nitrogen (Amine)tert-Butoxycarbonyl (Boc)Acidic conditions (e.g., HCl in dioxane)Allows for stepwise functionalization of N-3 and N-7 nih.gov
Nitrogen (Amine)Benzyl (Bn)Catalytic Hydrogenation (e.g., Pd/C, H₂)Orthogonal to acid-labile groups like Boc nih.gov

Stereoselective Synthesis and Chiral Induction in Bispidinone Derivatives

The development of stereoselective synthetic methods for bispidinone derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral bispidines can be synthesized through various strategies, including the use of chiral starting materials or the application of asymmetric catalytic reactions. researchgate.net

One approach involves the introduction of chiral substituents at the nitrogen atoms. For example, chiral bispidines containing monoterpenoid fragments have been synthesized and utilized as ligands in nickel-catalyzed asymmetric additions of diethylzinc (B1219324) to chalcones. nih.gov Another strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, a bispidine-based chiral amine catalytic system has been developed for the asymmetric Knoevenagel condensation. researchgate.net Furthermore, diastereoselective Michael additions have been employed to construct the bispidine core with defined stereochemistry. researchgate.net These methods provide access to enantiomerically enriched bispidinone derivatives, which are crucial for studying stereostructure-activity relationships.

Synthetic ApproachChiral SourceApplicationKey OutcomeReference
Chiral N-SubstituentsMonoterpenoid fragmentsLigands for Ni-catalyzed diethylzinc addition to chalconesFormation of chiral products nih.gov
Chiral CatalysisBispidine-based chiral amineAsymmetric Knoevenagel condensationSynthesis of axially chiral alkylidenecycloalkanes researchgate.net
Diastereoselective Michael AdditionChiral amine auxiliaryConstruction of the bispidine coreanti,anti-selective formation of a diphenyl-substituted bispidine researchgate.net

Advanced Structural and Conformational Studies of 3 Benzyl 3,7 Diaza Bicyclo 3.3.1 Nonan 9 One Systems

Spectroscopic Techniques for Structural Elucidation and Analysis

Spectroscopic methods are indispensable for determining the molecular structure of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one in solution, providing detailed information about the connectivity of atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For derivatives of the 3,7-diazabicyclo[3.3.1]nonan-9-one scaffold, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed for unambiguous assignment of all proton and carbon signals. nih.gov

¹H NMR: The proton NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities (splitting patterns), which reveals adjacent proton relationships. Protons on the bicyclic framework typically appear as complex multiplets in the aliphatic region, while the benzylic methylene (B1212753) protons (CH₂Ph) and the aromatic protons of the benzyl (B1604629) group resonate in their characteristic downfield regions.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms. The carbonyl carbon (C9) is readily identified by its characteristic downfield chemical shift (typically >200 ppm). The carbons of the bicyclic scaffold appear in the aliphatic region, while the benzylic CH₂ and aromatic carbons are observed at their expected chemical shifts.

2D NMR: Two-dimensional NMR techniques are essential for establishing the complete molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com It is instrumental in tracing the proton connectivity within the two piperidine (B6355638) rings of the bicyclo[3.3.1]nonane core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.eduyoutube.comipb.pt This allows for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.comipb.pt HMBC is crucial for connecting different fragments of the molecule. For instance, it can show correlations from the benzylic protons to the carbons of the bicyclic ring (C2 and C4) and to the aromatic carbons, confirming the attachment of the benzyl group to N-3. It also helps in assigning the quaternary bridgehead carbons (C1 and C5) by observing correlations from neighboring protons.

The comprehensive analysis of these NMR data allows for the complete and unambiguous assignment of the molecular structure in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 3,7-Diazabicyclo[3.3.1]nonan-9-one Scaffold. Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns. Data is compiled from analogous structures.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Typical Multiplicity
C1/C5~58-60~4.1-4.2m
C2/C4~58-60~2.2-2.6m
C6/C8~50-52~2.7-3.5m
C9>200--
CH₂ (Benzyl)~55-60~3.4-3.5s
Aromatic (Benzyl)~125-142~7.1-7.4m

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the most diagnostic absorption is that of the carbonyl (C=O) group.

The stretching vibration of the ketone carbonyl group within the bicyclic system gives rise to a strong and sharp absorption band in the IR spectrum. For saturated cyclic ketones, this band typically appears in the range of 1715-1740 cm⁻¹. pg.edu.pl The precise frequency can be influenced by ring strain; however, in the relatively strain-free chair-chair conformation of the bicyclo[3.3.1]nonane system, the absorption is expected near 1718 cm⁻¹. iucr.orglibretexts.org The presence of this strong band provides clear evidence for the ketone functionality at the C9 position. Other characteristic bands include C-H stretching vibrations for the aliphatic and aromatic portions of the molecule (typically 2850-3100 cm⁻¹) and C-N stretching vibrations.

Crystallographic Analysis of Solid-State Structures

While NMR provides the structure in solution, crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, including absolute configuration and detailed molecular geometry.

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for elucidating the solid-state structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, from which the exact positions of all atoms can be determined.

For derivatives of the 3,7-diazabicyclo[3.3.1]nonane system, SC-XRD studies provide invaluable information:

Confirmation of Connectivity: It confirms the atomic connectivity established by NMR.

Precise Molecular Geometry: It yields highly accurate data on bond lengths, bond angles, and torsion angles. nih.gov

Conformational Analysis: It unambiguously establishes the conformation of the bicyclic system in the solid state. Studies on numerous 3,7-diazabicyclo[3.3.1]nonane derivatives have shown that the molecule predominantly adopts a chair-chair conformation. nih.govresearchgate.net

Intermolecular Interactions: It reveals how molecules are packed in the crystal lattice and identifies intermolecular forces such as hydrogen bonds or van der Waals interactions. nih.gov

Table 2: Representative Crystallographic Data for a 3,7-Diazabicyclo[3.3.1]nonane Derivative. Note: Data is from a closely related structure, syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, to illustrate typical geometric parameters. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.9739 (4)
b (Å)16.8120 (9)
c (Å)12.1103 (6)
β (°)94.013 (2)
N-C Bond Lengths (Å)~1.46 - 1.48
C-C Bond Lengths (Å)~1.52 - 1.54

Detailed Conformational Analysis of the Bicyclo[3.3.1]nonane Scaffold

The conformation of the bicyclo[3.3.1]nonane skeleton is a subject of considerable interest, as it dictates the spatial relationship between substituents and influences the molecule's biological activity and physical properties. The primary conformations considered are chair-chair, boat-chair, and boat-boat.

For the this compound system, both theoretical calculations and extensive experimental evidence from NMR and X-ray crystallography confirm that the twin-chair conformation is the most stable and prevalent form. nih.govnih.govresearchgate.net

In this conformation, both six-membered piperidine rings adopt a chair-like geometry. This arrangement minimizes torsional strain and avoids the significant steric repulsion that would occur in a boat-boat conformation. nih.gov Although the chair-chair form can introduce some transannular steric interaction between the axial hydrogens at C3 and C7 in the parent carbocycle, the replacement of these carbons with nitrogen atoms and the presence of the C9 bridge alters the specific interactions. X-ray analyses of related structures consistently show the bicyclic system in a chair-chair conformation in the solid state. researchgate.netnih.gov This conformation is considered the ground-state geometry for this class of compounds in both solid and solution phases. researchgate.netresearchgate.net

Boat-Chair and Chair-Boat Conformations: Observation and Stability

While the twin-chair conformation is often considered the most stable for the parent bicyclo[3.3.1]nonane, the introduction of heteroatoms and substituents can shift the preference towards boat-chair or chair-boat forms. In the 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) framework, repulsion between the lone pairs of electrons on the nitrogen atoms at positions 3 and 7 can destabilize the twin-chair conformation, making the boat-chair form more favorable. psu.edu

X-ray crystallography has provided direct evidence for the adoption of these non-chair-chair conformations in the solid state. For instance, the crystal structure of 2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one reveals a chair-boat conformation. nih.govdoaj.org Similarly, a derivative of 3-thia-7-azabicyclo[3.3.1]nonan-9-one was found to have a boat conformation for the nitrogen-containing ring and a chair conformer for the sulfur-containing ring. tandfonline.com These structures highlight that one of the six-membered rings can flip into a boat form to alleviate steric or electronic repulsions that would be present in a rigid twin-chair structure.

The stability of the boat-chair conformation in certain derivatives is significant. Studies on bicyclo[3.3.1]nonan-9-one itself have shown that the energy difference between the twin-chair and boat-chair forms can be quite small, on the order of 1 kcal/mol, suggesting that both conformers can coexist in equilibrium. researchgate.net This small energy gap implies that the solid-state structure may not be the only conformation present in solution, where the molecule has more freedom.

Factors Influencing Conformational Preferences

The conformational landscape of this compound and related systems is governed by a variety of subtle factors.

Substituent Effects: The nature and hybridization of the substituents on the nitrogen atoms are critical. When the geometry at the nitrogen atoms is markedly pyramidal (sp3 hybridized), as with alkyl or arylsulphonyl groups, the lone-pair electron density is concentrated in the endo position, leading to maximum repulsion and favoring the boat-chair conformation. psu.edu Conversely, when the nitrogen geometry is planar (sp2 hybridized), such as with acyl substituents, the lone-pair density is more delocalized, reducing the transannular repulsion and favoring the twin-chair conformation. psu.edupsu.edursc.org For the title compound, the benzyl group at N3 would typically induce a pyramidal geometry, thus potentially favoring a conformation that is not a twin-chair.

Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds can be a powerful directing factor in conformational preference. In derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-ols, the formation of an intramolecular hydrogen bond between a hydroxyl group and a nitrogen lone pair can stabilize a chair-boat conformation, making it energetically more favorable than a chair-chair form. researchgate.netresearchgate.net In this compound itself, while the keto group is present, the potential for such hydrogen bonding is absent unless other substituents are introduced. However, other weak interactions, like C-H···O or C-H···π interactions, can also play a role in stabilizing specific conformations. nih.govnih.gov

Stereoelectronic Effects: Hyperconjugative interactions, a type of stereoelectronic effect, also contribute to conformational stability. For example, the interaction between the lone-pair electrons of a nitrogen atom and the antibonding sigma orbital of an adjacent C-H bond (nN→σ*C–H) can influence the geometry and stability of the ring system. beilstein-journals.org These effects are subtle but can collectively tip the energetic balance in favor of one conformation over another.

Conformational Dynamics and Inversion Barriers

The various conformations of bispidinone systems are not static but are in a state of dynamic equilibrium. The rings can flip from one conformation to another, and the nitrogen atoms can undergo inversion. The energy required for these processes is known as the inversion barrier.

For the parent bicyclo[3.3.1]nonan-9-one, the inversion barrier between the twin-chair and boat-chair conformations has been calculated to be approximately 6 kcal/mol. researchgate.net This relatively low barrier suggests that interconversion is rapid at room temperature. In N-substituted bispidines, the barrier to inversion can be influenced by the substituents. For instance, detailed conformational analysis of N-substituted bispidines has been performed to determine the factors governing the restricted rotational motion induced by the substituents, with some derivatives showing slow interconversion on the NMR timescale. acs.org The energy barrier for the inversion of planar chirality in certain N-Boc-substituted bispidines was calculated to be around 15 kcal/mol. acs.org This indicates that the dynamic processes are highly dependent on the specific substitution pattern of the bicyclic system.

Theoretical and Computational Chemistry Approaches to Conformation and Stability

Computational chemistry provides powerful tools to complement experimental findings, offering insights into the geometries, relative energies, and electronic structures of different conformers that may be difficult to observe directly.

Ab initio and Density Functional Theory (DFT) Calculations for Molecular Geometries and Energetics

Ab initio and Density Functional Theory (DFT) methods are widely used to investigate the molecular structures and energetics of bicyclo[3.3.1]nonane systems. For 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, calculations using second-order perturbation theory (MP2) have found that the twin-chair (CC) conformation is the most stable for the bicyclic skeleton, followed by the boat-chair (BC) and then the twin-twist (TT) forms. researchgate.net The relative energy of the BC conformer was calculated to be 6-7 kcal/mol above the optimal CC structure. researchgate.net

DFT calculations at the B3LYP/6–31G(d,p) level have been used to optimize the molecular structure of related compounds, showing good agreement with geometries determined by X-ray crystallography. nih.goviucr.org These calculations can also provide the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. For one derivative, the HOMO-LUMO energy gap (ΔE) was calculated to be 5.305 eV. nih.gov

Table 1: Calculated Relative Energies of 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane Conformers Data synthesized from computational studies. researchgate.net

Conformer Family Relative Energy (kcal/mol)
Twin-Chair (CC) 0.0 (most stable)
Boat-Chair (BC) 6.0 - 7.0

Molecular Mechanics (MM) and Semiempirical Methods in Conformational Prediction

While ab initio and DFT provide high accuracy, they are computationally expensive. Molecular Mechanics (MM) and semiempirical methods offer faster alternatives for predicting conformational preferences, especially for larger systems or for exploring broad conformational landscapes. researchgate.net These methods have been applied to various bicyclo[3.3.1]nonane analogues. However, studies have shown that for some of these systems, there can be serious discrepancies in the results obtained from different computational techniques, highlighting the need for careful validation against experimental data or higher-level calculations. researchgate.net Despite this, MM methods are valuable for initial conformational searches before refining the results with more accurate DFT or ab initio calculations.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Stereoelectronic Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis can reveal and quantify weak intramolecular interactions, including hydrogen bonds and other stereoelectronic effects that influence conformation. researchgate.net

QTAIM has been used to study the stereoelectronic interactions (SEI) in bicyclo[3.3.1]nonane analogues. researchgate.net By identifying bond critical points (BCPs) in the electron density, QTAIM can distinguish true bonding interactions from simple van der Waals contacts. This approach has been used to explain the relative stability of conformers based on the analysis of atomic energies and specific interactions like H···H and S···S contacts in dithia derivatives. researchgate.net In the context of diazabicyclononanes, QTAIM can be used to analyze the nN→σ*C–H hyperconjugative interactions and quantify their stabilizing energy, providing a deeper understanding of the electronic origins of conformational preferences. beilstein-journals.orgnih.gov For instance, QTAIM analysis can estimate the energy of weak N···N interactions within the bicyclic core, providing insight into the transannular repulsion that often leads to non-chair-chair conformations. nih.gov

Reaction Mechanisms and Chemical Reactivity of 3 Benzyl 3,7 Diaza Bicyclo 3.3.1 Nonan 9 One

Mechanistic Investigations of Bispidinone Formation Pathways

The synthesis of the 3,7-diazabicyclo[3.3.1]nonane core, commonly known as the bispidine skeleton, is often achieved through a double Mannich reaction. elsevierpure.comnih.gov This reaction typically involves the condensation of a piperidin-4-one derivative, an amine, and formaldehyde. nih.govmdpi.com For instance, N-benzyl-N'-t-boc-bispidinone can be synthesized from tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde. nih.gov

The general mechanism for the formation of the bispidinone ring system can be described as follows:

Formation of an enol or enolate from the piperidin-4-one precursor.

Reaction of the enol/enolate with an iminium ion, generated in situ from the primary amine and formaldehyde.

A second intramolecular Mannich-type reaction, leading to the bicyclic structure.

The reaction conditions, such as solvent and temperature, can influence the yield and purity of the resulting bispidinone. The use of alcoholic solvents at reflux is common for these preparations.

Intramolecular Transformations (e.g., Redox Reactions, Hydride Transfer)

The rigid bicyclic framework of bispidinones can facilitate unique intramolecular reactions. One notable example is an intramolecular redox reaction involving a hydride transfer. In a related system, the ring opening of 1-benzyl-5,7-dimethyl-6-oxo-1-azonia-3-azaadamantane chloride with excess aqueous alkali leads to the stereoselective formation of a bispidine derivative. researchgate.net The proposed mechanism involves the deprotonation of an amino alcohol intermediate, followed by the transfer of a hydride anion from an oxymethyl group to a carbonyl group. researchgate.net This type of intramolecular hydride transfer highlights the spatial proximity of functional groups enforced by the bicyclic structure.

Ring Opening and Rearrangement Processes

The bicyclo[3.3.1]nonane skeleton, including its diaza-analogs, can undergo various ring-opening and rearrangement reactions. For instance, Baeyer-Villiger oxidation of bicyclo[3.3.1]nonane diones can lead to the formation of bridged bicyclic lactones, which are valuable synthetic intermediates. rsc.org While specific studies on 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one are not detailed, the general reactivity patterns of the bicyclic core suggest that it could be susceptible to similar transformations under appropriate conditions. The stability of the bicyclic system is a key factor, and reactions that lead to a release of ring strain can be favorable.

Reactivity Profile of the Carbonyl Group at C-9 (e.g., addition reactions)

The carbonyl group at the C-9 position of this compound is a primary site for chemical modifications. It undergoes typical nucleophilic addition reactions characteristic of ketones. chemistrysteps.commasterorganicchemistry.combyjus.com

Key aspects of C-9 carbonyl reactivity:

Electrophilicity: The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. byjus.com

Hybridization Change: Upon nucleophilic attack, the hybridization of the C-9 carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. chemistrysteps.combyjus.com

Stereoselectivity: The bicyclic structure can influence the stereochemical outcome of addition reactions. Nucleophiles may approach the carbonyl group from either the syn or anti face relative to the nitrogen atoms, potentially leading to the formation of stereoisomeric alcohols. researchgate.net

Examples of addition reactions include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net Reduction can also be achieved via the Wolff-Kishner reduction, which completely removes the carbonyl group to form the corresponding bispidine. semanticscholar.org

Grignard Reactions: Addition of Grignard reagents (e.g., arylmagnesium halides) to the C-9 carbonyl results in the formation of tertiary alcohols. researchgate.net

Cyanohydrin Formation: Reaction with hydrogen cyanide can yield cyanohydrins. byjus.comyoutube.com

The reactivity of the carbonyl group can be influenced by the substituents on the nitrogen atoms. Electron-withdrawing groups on the nitrogen atoms can potentially increase the electrophilicity of the C-9 carbonyl carbon.

Reactivity at the Bridging Nitrogen Atoms (N-3, N-7)

The two nitrogen atoms, N-3 and N-7, in the bispidine framework are nucleophilic and can participate in various reactions. mdpi.com Their reactivity is a key feature for the functionalization of the bispidine scaffold.

Key reactions at the nitrogen centers:

N-Alkylation and N-Acylation: The nitrogen atoms can be alkylated or acylated to introduce a wide range of substituents. mdpi.com This is a common strategy for modifying the properties of bispidine-based ligands for metal complexes or for synthesizing derivatives with specific biological activities. mdpi.com The presence of a benzyl (B1604629) group at N-3 already represents a form of N-alkylation. The reactivity of the N-7 nitrogen would depend on the reaction conditions and the nature of the electrophile.

Coordination Chemistry: The lone pairs of electrons on the nitrogen atoms allow them to act as bidentate ligands, coordinating with various metal ions. nih.govnih.gov The rigid bispidine framework pre-organizes the nitrogen donors for efficient metal chelation. nih.gov The resulting metal complexes have applications in catalysis and materials science. nih.govmdpi.com

The relative reactivity of N-3 and N-7 can be influenced by steric and electronic factors. For instance, the presence of the bulky benzyl group at N-3 might sterically hinder reactions at this position compared to the unsubstituted N-7.

Investigation of Biological Activity and Structure Activity Relationships Pre Clinical Focus

Research into Modulation of Neurotransmitter Systems and Receptors

The bispidine scaffold, central to 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one, has been a subject of considerable interest for its ability to interact with multiple receptor systems within the brain. researchgate.net Derivatives of this structure have been synthesized and evaluated for their potential to modulate nicotinic acetylcholine (B1216132), orexin (B13118510), dopamine (B1211576), serotonin (B10506), and glutamate (B1630785) receptors.

The 3,7-diazabicyclo[3.3.1]nonane scaffold is a naturally occurring structure known to interact with nicotinic acetylcholine receptors (nAChRs). researchgate.netscbt.com Research has shown that modifying this core structure can lead to compounds with high affinity and selectivity for specific nAChR subtypes, particularly the α4β2 subtype, which is implicated in various central nervous system disorders. embopress.org

When one of the nitrogen atoms in the bispidine scaffold is incorporated into a carboxamide motif that acts as a hydrogen bond acceptor (HBA), the resulting compounds exhibit higher affinities and improved subtype selectivity for α4β2 nAChRs. scbt.com The nature of the substituent on the second nitrogen atom significantly influences this selectivity and the functional activity of the ligand. For instance, the unsubstituted 3,7-diazabicyclo[3.3.1]nonane scaffold itself has a moderate affinity for the α4β2 subtype (Ki = 600 nM). researchgate.net The introduction of a benzyl (B1604629) group, as in N-benzylbispidine, shifts the affinity towards the α3β4 subtype, though with moderate potency (Ki = 569.6 nM), and shows no affinity for other tested subtypes. researchgate.net

Electrophysiological studies on Xenopus oocytes expressing different nAChR subtypes have demonstrated that the functional profile of these compounds can range from full agonism to partial agonism and antagonism. scbt.com Generally, derivatives with small alkyl groups tend to be strong agonists, whereas those with aryl substituents, such as the benzyl group, tend to be partial agonists or antagonists. scbt.com

Binding Affinities and Functional Activities of 3,7-Diazabicyclo[3.3.1]nonane Derivatives at nAChR Subtypes
CompoundnAChR SubtypeBinding Affinity (Ki)Functional Activity
3,7-Diazabicyclo[3.3.1]nonane (Bispidine)α4β2600 nMNot specified
N-Benzylbispidineα3β4569.6 nMNot specified
N-t-boc-bispidineα4β245 nMNot specified
N-t-boc-bispidineα3β41.3 µMNot specified
Bispidine Carboxamides (general)α4β2Low nanomolar rangePartial Agonists / Antagonists

Derivatives of the 3,7-diazabicyclo[3.3.1]nonane structure have been investigated as non-peptide antagonists of human orexin receptors. nih.gov Orexins are neuropeptides that regulate arousal, wakefulness, and appetite, and their receptors (OX1 and OX2) are targets for the treatment of sleep disorders and other conditions involving orexinergic system dysfunction. nih.govnih.gov

Patented research outlines novel 3,7-diazabicyclo[3.3.1]nonane derivatives designed to act as orexin receptor antagonists. These compounds are proposed for the treatment of a range of disorders, including sleep disorders, anxiety, addiction, cognitive dysfunctions, and mood or appetite disorders. nih.gov The development of such antagonists, which can be either dual-receptor (DORA) or selective-receptor (SORA) antagonists, represents a significant area of psychotropic drug research. nih.govnih.gov

While extensive research directly linking this compound to dopamine receptors is limited in the available literature, studies on the broader class of 3,7-diazabicyclo[3.3.1]nonanes indicate interactions with the serotonin system. embopress.org Specifically, some derivatives have been reported to exhibit activity as 5-HT3 receptor antagonists. embopress.org The 5-HT3 receptor, a ligand-gated ion channel, is a target for antiemetic drugs and is also investigated for its role in anxiety and irritable bowel syndrome.

A significant area of pre-clinical investigation for derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one is their role as positive allosteric modulators (PAMs) of AMPA receptors, a subtype of ionotropic glutamate receptors. semanticscholar.orgnih.gov These receptors are fundamental to fast excitatory synaptic transmission in the brain.

Specifically, 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been synthesized and evaluated for this activity. In vitro electrophysiological patch-clamp studies on Purkinje neurons revealed that this compound exerts a positive modulatory effect on kainate-induced currents. Notably, this modulatory activity was observed across an exceptionally wide concentration range, from 10⁻¹² to 10⁻⁶ M. Molecular docking simulations suggest a putative binding mode for this compound within the allosteric binding site of AMPA receptors. The design of such dimeric ligands with a rigid bicyclic spacer like the bispidinone core is thought to facilitate optimal binding to symmetrical subsites within the allosteric pocket.

Activity of a 7-Benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one Derivative as an AMPA Receptor Modulator
CompoundReceptor TargetActivity TypeEffective Concentration RangeAssay
7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-oneAMPA Receptor (Glutamatergic System)Positive Allosteric Modulator (PAM)10⁻¹² M to 10⁻⁶ MElectrophysiological patch clamp on Purkinje neurons

Enzyme Inhibition Research

A review of the available pre-clinical literature did not yield specific studies focused on the inhibition of the FKBP12 rotamase enzyme by this compound or its close derivatives. The primary inhibitors of FKBP12, a peptidyl-prolyl cis-trans isomerase, are well-established immunosuppressants such as tacrolimus (FK506) and rapamycin. Research into the inhibitory activity of the bispidine scaffold on this particular enzyme is not apparent in the currently reviewed scientific data.

Antimicrobial Research Potential

While direct antimicrobial studies on this compound are not extensively documented in publicly available research, the broader class of bispidinone derivatives has been a subject of investigation for its antimicrobial properties. The inherent structure of the 3,7-diazabicyclo[3.3.1]nonane ring system, found in alkaloids like sparteine, is known to confer antibacterial effects. nih.gov Recent research has focused on synthesizing novel bispidine derivatives with appended guanidine groups, aiming to create molecules with high antimicrobial potential. polimi.it

Studies against Bacterial and Fungal Strains

Investigations into compounds structurally related to this compound have demonstrated notable activity against various microbial strains. A study on a series of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives showed antimicrobial activity against the gram-negative bacterium Escherichia coli. researchgate.net The screening, performed using the disc diffusion method, resulted in zones of inhibition ranging from 9 mm to 17 mm. researchgate.net

Furthermore, a series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones, which share the core bicyclic structure, were evaluated for both antibacterial and antifungal activities. nih.gov Several of these compounds exhibited significant activity against all tested microorganisms, which included both bacterial and fungal strains. nih.gov Specifically, derivatives with para-chlorophenyl, para-fluorophenyl, meta-chlorophenyl, and meta-methoxyphenyl substitutions were effective against the full panel of microbes. nih.gov These findings suggest that the 3,7-diaza-bicyclo[3.3.1]nonan-9-one scaffold is a promising template for the development of new antimicrobial agents.

Compound ClassMicroorganismObserved Activity
2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivativesEscherichia coli (Gram-negative bacteria)Zone of inhibition from 9 mm to 17 mm
2r,4c-Diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazone derivativesBacterial and Fungal StrainsBroad-spectrum activity observed for specific derivatives

Pre-clinical Anticancer Research Investigations

The 3,7-diaza-bicyclo[3.3.1]nonan-9-one scaffold has emerged as a promising framework in the design of novel anticancer agents. Numerous pre-clinical studies on various derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, operating through mechanisms that include the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis.

Cell Proliferation Inhibition in Cancer Cell Lines

Derivatives of the bispidinone core have shown potent ability to inhibit the growth of cancer cells. In one study, the cytotoxic effects of four different bispidinone derivatives were assessed against pancreatic cancer (PC) cell lines. nih.gov The derivative designated as BisP4 was found to have significant cytotoxic activity against all three tested cell lines: MiaPaca-2, BxPC-3, and CFPAC-1. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 16.9 µM for MiaPaca-2, 23.7 µM for BxPC-3, and 36.3 µM for CFPAC-1 after treatment with BisP4. nih.gov

In another investigation, a series of eleven 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one analogs were synthesized and screened for their effect on the in vitro growth of human cervical carcinoma (HeLa) cells. One analog, which contained methoxy groups, demonstrated the most significant cytotoxic effect, with an IC50 value of less than 13 µM.

Compound DerivativeCancer Cell LineIC50 Value
BisP4MiaPaca-2 (Pancreatic)16.9 µM
BxPC-3 (Pancreatic)23.7 µM
CFPAC-1 (Pancreatic)36.3 µM
2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-oneHeLa (Cervical)< 13 µM

Apoptosis Induction Mechanisms and Signaling Pathway Modulation

Beyond simply halting proliferation, bispidinone derivatives actively induce apoptosis in cancer cells. Treatment of MiaPaca-2 pancreatic cancer cells with the BisP4 derivative led to characteristic apoptotic morphological changes, such as cellular shrinkage and disruption. nih.gov This observation was further confirmed by flow cytometry, which showed that BisP4 induced apoptosis through the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. nih.gov

Studies on other analogs have provided deeper insight into the signaling pathways involved. The methoxy-substituted analog that was potent against HeLa cells was found to induce apoptosis and disrupt the intracellular mitochondrial membrane potential. Western blot analysis suggested that this compound triggers mitochondria-mediated apoptosis and may also involve the Fas signaling apoptotic pathway. Further investigation revealed that the compound induced an increase in the expression of the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and -3. This indicates that the apoptotic mechanism is dependent on both caspases and the mitochondrial pathway. Additionally, this analog was shown to cause an arrest of the cell cycle in the sub-G1 and G1 phases in a time-dependent manner.

Cardiovascular Research: Antiarrhythmic Properties

The 3,7-diaza-bicyclo[3.3.1]nonane framework is present in the alkaloid sparteine, which is known to possess antiarrhythmic properties. nih.gov This has prompted research into related synthetic compounds for cardiovascular applications. Patents have been filed for 3,7-diazabicyclo[3.3.1]nonane derivatives, highlighting their potential as heart rate-lowering and antiarrhythmic agents.

A particularly relevant study investigated the antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, a close structural analog of the titular compound where a sulfur atom replaces the nitrogen at the 3-position. This compound, referred to as BRB-I-28, was identified as a novel class Ib antiarrhythmic agent. Class Ib agents are known to act by blocking sodium (Na+) channels. The study compared the cardiovascular effects of BRB-I-28 with sparteine in rats and found that both compounds produced a dose-dependent reduction in heart rate and blood pressure. They also prolonged the P-R and Q-aT intervals of the electrocardiogram (ECG) and increased the threshold for inducing ventricular fibrillation. These effects are consistent with Na+ channel blockade, a key mechanism for controlling cardiac arrhythmias.

Exploration as Opioid Receptor Ligands

Derivatives of 3,7-diaza-bicyclo[3.3.1]nonan-9-one have been identified as a potent class of ligands for opioid receptors, with a notable specificity for the kappa (κ) subtype. The κ-opioid receptor is involved in analgesia, diuresis, and sedation, making it a target for the development of non-addictive painkillers.

One study identified a lead molecule, dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate, which exhibited high affinity and specificity for κ-opioid receptors, particularly the κ1 subtype found in guinea pig cerebellar membranes. Molecular modeling suggested that the essential structural element for this opioid activity is an aryl-propyl-amine feature distributed along the N7-C6-C5-C4-aryl bonds of the bicyclic structure.

Another study synthesized a series of 3,7-diazabicyclo[3.3.1]nonan-9-ones with various aryl rings in the 2 and 4 positions. Radioligand binding assays showed that while the affinity for µ- and δ-opioid receptors was low, most of the derivatives displayed considerable affinity for the κ-receptor. Specifically, compounds with m-fluoro, p-methoxy, and m-hydroxy substitutions on the phenyl rings had affinities in the submicromolar range, indicating potent interaction with the κ-receptor. This line of research highlights the potential of the 3,7-diaza-bicyclo[3.3.1]nonan-9-one scaffold for developing selective κ-opioid receptor ligands.

Mechanistic Insights into Biological Interactions (Pre-clinical)

Molecular Target Binding Studies

Preclinical research indicates that the 3,7-diazabicyclo[3.3.1]nonane scaffold is a key pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs). nih.gov The parent bispidine scaffold itself demonstrates interaction with nAChRs, exhibiting a Ki value of 600 nM for the α4β2* subtype. nih.gov

The introduction of a benzyl group at one of the nitrogen atoms, as in N-benzylbispidine, significantly influences receptor affinity and selectivity. Studies have shown that N-benzylbispidine has a notable affinity for the α3β4* nAChR subtype, with a Ki value of 569.6 nM, while showing no significant affinity for other tested subtypes. nih.gov This highlights the role of the benzyl substituent in directing the molecule's interaction with specific receptor subtypes. Further modifications, particularly the incorporation of a hydrogen bond acceptor motif on one of the nitrogen atoms, can lead to compounds with higher affinity and selectivity for the α4β2* subtype. nih.gov

CompoundTargetKi (nM)
3,7-diazabicyclo[3.3.1]nonane (Bispidine)α4β2* nAChR600
N-benzylbispidineα3β4* nAChR569.6

Role of Hydrogen Bonding and Conformational Rigidity in Biological Activity

The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional structure and capacity for hydrogen bonding. The bicyclic nature of the bispidine core imparts significant conformational rigidity, which is a desirable trait for enhancing binding affinity to biological targets. acs.org This rigid framework can exist in several conformations, including chair-chair, chair-boat, and boat-boat forms. mdpi.com

The preferred conformation can be stabilized by intramolecular hydrogen bonds. For instance, in diaza derivatives that are reduced to secondary alcohols, the chair-boat conformation is often favored due to the formation of an intramolecular hydrogen bond between a lone pair of electrons on a nitrogen atom and the proton of a pseudo-axial hydroxyl group. researchgate.net The presence and nature of hydrogen bond acceptor (HBA) systems, such as carboxamides, sulfonamides, or ureas, attached to the bispidine scaffold have a profound impact on the interaction with nAChRs. nih.gov Cation-π and hydrogen bonding forces, involving the protonable nitrogen and carbonyl or heteroaryl moieties, are crucial for receptor interaction. nih.gov The dual nitrogen atoms within the 3,7-diazabicyclo[3.3.1]nonane scaffold can provide multiple hydrogen-bonding sites, potentially leading to higher receptor selectivity.

Research into Metabolic Transformations and Formation of Active Metabolites (Research Approach)

The investigation of metabolic transformations is a critical aspect of preclinical drug development, as metabolites can contribute to both the therapeutic efficacy and the toxicological profile of a parent compound. For bicyclic structures like this compound, the research approach typically involves in vitro and in vivo studies to identify the metabolic pathways.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for optimizing lead compounds. For the 3,7-diazabicyclo[3.3.1]nonane scaffold, extensive SAR studies have been conducted, particularly concerning their interaction with nAChRs. nih.gov

The nature of the substituent on the nitrogen atoms is a key determinant of activity. In a series of analogues where one nitrogen of the bispidine scaffold was part of a carboxamide, it was found that compounds with small alkyl chains or small, un-substituted heteroaryl groups exhibited high affinity for the α4β2* nAChR. nih.gov Similarly, para-substituted phenyl rings attached to the carboxamide group also conferred high affinity. nih.gov

Electrophysiological studies on selected derivatives revealed diverse functional profiles, ranging from full agonism to partial agonism and antagonism. nih.gov A clear trend was observed where small alkyl substituents tended to produce compounds with the strongest agonistic profiles. In contrast, the introduction of aryl substituents often led to a shift towards partial agonism or antagonism. nih.gov

The stereochemistry and conformational preferences of the bicyclic system also play a crucial role. The conformation of the rings can be influenced by the substituents, which in turn affects how the molecule fits into the binding site of a receptor. researchgate.net The rigidification of flexible piperidine (B6355638) analogues into the 1,4-diazabicyclo[3.3.1]nonane structure has been explored as a strategy to study the influence of rigidity on binding and in vivo activity at the dopamine transporter (DAT). acs.org

Scaffold/AnalogueStructural ModificationObserved Biological Effect/Affinity
3,7-diazabicyclo[3.3.1]nonaneIncorporation into a carboxamide motif with small alkyl chainsHigh affinity for α4β2* nAChR; strong agonistic profile nih.gov
3,7-diazabicyclo[3.3.1]nonaneIncorporation into a carboxamide motif with aryl substituentsShift towards partial agonism/antagonism at nAChRs nih.gov
1,4-diazabicyclo[3.3.1]nonaneRigidified analogue of piperidine derivativesPreferential affinity for the dopamine transporter (DAT) acs.org
Bispidinone analoguesInclusion of pendant arms with electron-rich character and hydrogen bond donors/acceptorsInduces significant cellular toxicity mdpi.com

Applications in Coordination Chemistry and Catalysis

Bispidinone Derivatives as Ligands for Metal Complexes

Bispidinone derivatives are a subset of the broader bispidine family of ligands, which are recognized for their strong coordination capabilities. nih.govresearchgate.net The core 3,7-diazabicyclo[3.3.1]nonane structure acts as a bidentate ligand through its two nitrogen atoms. nih.gov By introducing specific substituents on this backbone, a wide array of tetra-, penta-, hexa-, and even octadentate ligands can be synthesized. mdpi.comnih.gov This adaptability allows for the tailored design of ligands for specific metal ions and applications. mdpi.com The rigidity of the bispidine framework is a key feature, as it reduces the entropic penalty upon complexation and leads to the formation of highly stable and pre-organized metal complexes. nih.govnih.gov This pre-organization is crucial for achieving unique coordination geometries and influencing the electronic properties of the metal center. mdpi.comacs.org

The synthesis of metal-bispidinone complexes is typically achieved through the direct reaction of the bispidinone ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt and solvent can influence the coordination geometry and the final structure of the complex. For instance, copper(II) complexes have been synthesized by reacting bispidine ligands with salts like copper(II) chloride, copper(II) perchlorate (B79767), or copper(II) tetrafluoroborate (B81430) in solvents such as methanol (B129727) or acetonitrile. mdpi.com Similarly, zinc(II) complexes can be prepared using zinc nitrate (B79036). unimi.it

The general synthetic procedure often involves stirring a solution or suspension of the ligand and the metal salt at room temperature, sometimes overnight, to ensure complete complex formation. mdpi.com The resulting metal complex can then be isolated, often as crystals, through techniques like slow evaporation or diffusion of a non-coordinating solvent (e.g., ether). mdpi.com

A variety of analytical techniques are employed to fully characterize these metal-bispidinone complexes.

Single-Crystal X-ray Diffraction (SC-XRD) is a pivotal technique that provides precise information about the three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govunimi.it

NMR Titration is used in solution to study the formation of the complex, determine its stoichiometry, and probe the interactions between the ligand and the metal ion. nih.govmdpi.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular mass of the complex and confirm its composition. nih.govmdpi.com

Complex Type Reactants Solvent Yield Characterization Methods
Copper(II)-BispidineBispidine Ligand L¹, CuCl₂·2H₂OMethanolN/ASC-XRD
Copper(II)-BispidineBispidine Ligand L¹⁵, Cu(BF₄)₂Acetonitrile74%SC-XRD
Copper(II)-BispidineBispidine Ligand L²¹, Copper(II) perchlorate hexahydrateAcetonitrile69.4%SC-XRD
Zinc(II)-BispidineSymmetrical Bispidine Ligand, Zinc nitrate hexahydrateN/AN/ASC-XRD, NMR, ESI-MS
Nickel(II)-BispidineBispidine Ligand L¹, Nickel nitrate hydrateN/A98%SC-XRD

Data compiled from multiple studies on bispidine-type ligands. mdpi.comnih.govunimi.it

The 3,7-diazabicyclo[3.3.1]nonane scaffold possesses three primary conformations: chair-chair, chair-boat, and boat-boat. The chair-chair conformation is generally the most energetically favorable and is considered ideal for efficient metal chelation. mdpi.comunimi.it In this conformation, the two nitrogen atoms (N3 and N7) are positioned to effectively bind a single metal ion, forming a stable chelate ring. The structural rigidity imparted by the bicyclic system helps to maintain this optimal geometry for coordination. mdpi.comunimi.it

The fundamental coordination mode involves the two tertiary amine nitrogen atoms of the bispidine core acting as a bidentate chelating unit. nih.gov However, the true versatility of bispidinone ligands lies in the functionalization of these nitrogen atoms with additional donor groups. By attaching arms containing pyridyl, triazole, or other coordinating moieties, the denticity of the ligand can be systematically increased. mdpi.comnih.gov This allows a single ligand to occupy multiple coordination sites on a metal ion, leading to highly stable tetra-, penta-, or hexadentate complexes. mdpi.comacs.org This multidentate chelation is known as the "chelate effect," which results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands. nih.gov The specific coordination geometry ultimately adopted by the complex—such as trigonal bipyramidal, square pyramidal, or octahedral—is influenced by the nature of the metal ion, the denticity of the ligand, and the steric constraints imposed by the substituents. acs.orgunimi.it

Catalytic Applications of Bispidinone-Metal Complexes (e.g., Henry Reaction)

The well-defined and stable structures of bispidinone-metal complexes make them effective catalysts for a variety of organic transformations. mdpi.comresearchgate.net The rigid ligand framework not only stabilizes the metal center but can also create a specific chiral environment, enabling enantioselective catalysis. unimi.it

One of the most notable applications is in the Henry (or nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction that combines a nitroalkane and an aldehyde or ketone to form β-nitro alcohols. unimi.itresearchgate.net These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net

Bispidinone-metal complexes, particularly those involving copper(II) and zinc(II), have proven to be effective catalysts for this transformation. nih.govnih.govunimi.it In a typical catalytic cycle, the metal complex acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the nitronate anion (formed from the nitroalkane in the presence of a base). The chiral environment provided by the bispidine ligand can guide the approach of the nucleophile, resulting in the preferential formation of one enantiomer of the product. unimi.it Studies have shown that chiral bispidine-copper(II) complexes can catalyze the Henry reaction with good conversion rates and moderate to high enantioselectivity, depending on the specific structure of the ligand and the reaction conditions. unimi.it Zinc-based bispidine complexes have also demonstrated excellent results as catalysts for the Henry reaction, particularly when using microwave irradiation to accelerate the process. nih.gov

Metal Ligand Type Reaction Key Findings
Copper(II)Chiral C1- and C2-Symmetric BispidinesHenry ReactionGood conversion rates; enantiomeric ratios depend on ligand substituents. unimi.it
Zinc(II)Triazole-Bispidine ScaffoldsHenry ReactionExcellent results achieved, especially under microwave irradiation. nih.gov
Copper(II)Triazole-Bispidine ScaffoldsHenry ReactionDemonstrated efficacy as a metal ligand for the catalytic reaction. researchgate.netnih.gov

Beyond the Henry reaction, bispidinone-based metal chelates have been investigated as catalysts for other important reactions, including aziridination and various oxidation reactions, highlighting the broad utility of this ligand class in catalysis. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies for Bispidinones

The classical approach to synthesizing bispidinone scaffolds, including 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one, predominantly relies on the Mannich condensation reaction. ect-journal.kzsemanticscholar.org While effective, this method can present challenges in terms of yield, purification, and substrate scope. Future research should be directed towards the development of more efficient and versatile synthetic strategies.

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) to accelerate the Mannich condensation, potentially leading to higher yields and reduced reaction times. Furthermore, the development of solid-phase synthesis methodologies could facilitate the creation of libraries of this compound derivatives for high-throughput screening.

Another area ripe for investigation is the use of alternative cyclization strategies beyond the traditional Mannich reaction. This could involve exploring transition-metal-catalyzed cyclizations or domino reactions that could construct the bicyclic core in a more convergent and atom-economical manner. rsc.org The development of such novel methods would not only improve the accessibility of this compound but also open up new possibilities for structural diversification.

Advanced Stereochemical Control and Chiral Pool Utilization in Synthesis

The stereochemistry of the bispidinone core is a critical determinant of its biological activity. nih.gov For this compound, the development of synthetic methods that allow for precise control over the stereochemical outcome is of paramount importance. Future research should focus on asymmetric synthesis strategies to access enantiomerically pure forms of the target compound.

This could involve the use of chiral catalysts in the Mannich reaction or the development of diastereoselective approaches starting from chiral precursors. A particularly attractive strategy is the utilization of the chiral pool, employing readily available and inexpensive chiral starting materials to construct the bispidinone scaffold with a defined stereochemistry. This approach has been successfully applied to other complex natural products and could be a powerful tool for the synthesis of chiral this compound derivatives.

Furthermore, the stereoselective synthesis of derivatives with substituents at the C2, C4, C6, and C8 positions would be a significant advancement, allowing for a more detailed exploration of the structure-activity relationship (SAR).

Further Elucidation of the Conformational Landscape via Advanced Computational Methods

The 3,7-diaza-bicyclo[3.3.1]nonane framework can adopt several conformations, including chair-chair, chair-boat, and twin-boat forms. researchgate.netnih.gov The preferred conformation is influenced by the nature and orientation of the substituents on the bicyclic core and can have a profound impact on the molecule's biological activity.

While experimental techniques like NMR spectroscopy provide valuable insights into the conformational preferences of bispidinones in solution, ect-journal.kzdoaj.org advanced computational methods can offer a more detailed and dynamic picture of the conformational landscape. Future research should leverage high-level quantum-chemical calculations, such as density functional theory (DFT), to perform in-depth conformational analyses of this compound and its derivatives. researchgate.net

These computational studies could help to:

Predict the most stable conformations in different environments (gas phase, various solvents).

Determine the energy barriers for conformational interconversion.

Understand how substituent modifications influence the conformational equilibrium.

Such a detailed understanding of the conformational behavior will be invaluable for the rational design of new derivatives with specific biological activities.

Expanding the Scope of Pre-clinical Biological Targets and Mechanistic Studies

Derivatives of the 3,7-diaza-bicyclo[3.3.1]nonan-9-one scaffold have shown a wide range of biological activities, including acting as opioid-like analgesics, orexin (B13118510) receptor antagonists, and exhibiting anticancer properties. nih.govgoogle.com However, the specific biological targets and mechanisms of action for this compound remain largely unexplored.

A crucial future direction is the comprehensive screening of this compound and its derivatives against a broad panel of biological targets. This could include various G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in different diseases. Identifying novel biological targets would significantly expand the potential therapeutic applications of this scaffold.

Once a promising biological activity is identified, detailed mechanistic studies will be essential to understand how this compound exerts its effects at the molecular level. This would involve techniques such as cell-based assays, biochemical assays, and structural biology studies to elucidate the binding mode and functional consequences of target engagement.

Design and Synthesis of New Derivatives for Targeted Research Applications

The versatility of the bispidinone scaffold allows for the synthesis of a wide array of derivatives with tailored properties. researchgate.net A key area for future research is the rational design and synthesis of novel derivatives of this compound for specific research applications.

This could involve:

Modification of the Benzyl (B1604629) Group: Introducing substituents on the phenyl ring of the benzyl group to modulate electronic and steric properties, which could influence target binding and pharmacokinetic properties.

Substitution at the N7 Position: The secondary amine at the N7 position provides a convenient handle for introducing a wide variety of functional groups, including alkyl chains, aromatic rings, and pharmacophores known to interact with specific biological targets.

Functionalization of the Bicyclic Core: Developing synthetic routes to introduce substituents at the carbon atoms of the bicyclic framework to create more complex and diverse structures.

The synthesis of a focused library of such derivatives would enable a systematic exploration of the SAR and the optimization of lead compounds for desired biological activities.

Integration with Advanced Material Science and Bioimaging Probes

The unique structural and coordination properties of the bispidinone scaffold make it an attractive candidate for applications beyond medicinal chemistry. Future research should explore the integration of this compound into the realm of material science and bioimaging.

The two nitrogen atoms of the bispidinone core can act as ligands to coordinate with metal ions. This opens up the possibility of developing novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties.

Furthermore, by attaching fluorescent moieties or other reporter groups to the this compound scaffold, it may be possible to create novel bioimaging probes. These probes could be designed to selectively target specific biological molecules or cellular compartments, allowing for their visualization and study in living systems. This would be a particularly exciting avenue for research, bridging the gap between synthetic chemistry and advanced biological imaging.

Q & A

Q. What synthetic methodologies are commonly employed for 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives?

The compound is typically synthesized via a double Mannich reaction involving acetone, benzaldehyde, and ammonium acetate. Post-synthesis, functionalization (e.g., acylation) is achieved using reagents like chloroacetyl chloride in dichloromethane with triethylamine as a catalyst. Recrystallization from methanol yields pure products, confirmed by IR spectroscopy (C=O stretch at ~1718 cm⁻¹) and single-crystal X-ray diffraction .

Q. How is the bicyclic core structure validated experimentally?

X-ray crystallography is the gold standard for confirming the bicyclic conformation. For example, studies reveal a boat–boat conformation in the azabicyclo moiety, stabilized by intramolecular C–H⋯O/N interactions. Structural deviations (e.g., 0.489 Å for C5) are quantified using least-squares plane analysis . IR and NMR spectroscopy further corroborate functional groups, such as amidic carbonyls and benzyl substituents .

Q. What preliminary biological screening approaches are used for this compound class?

Initial screening focuses on analgesic or antitumor activity. For instance, β-cyclodextrin complexes are tested in vivo for analgesia (e.g., hot-plate tests) and compared to standards like tramal. Toxicity profiles (e.g., LD₅₀) are evaluated to prioritize lead compounds .

Advanced Research Questions

Q. How do stereochemical conformations (twin-chair vs. boat–boat) influence bioactivity?

Conformational dynamics impact receptor binding. X-ray data show that substituents like chloroacetyl groups enforce a boat–boat conformation, altering intermolecular interactions (e.g., C–H⋯π contacts). DFT-optimized structures (B3LYP/6-31G(d,p)) correlate with experimental geometries, enabling predictive modeling of bioactive conformers .

Q. What computational strategies resolve contradictions in structure-activity relationships (SAR)?

Discrepancies (e.g., electron-withdrawing groups enhancing cytotoxicity but reducing antioxidant activity) are addressed via molecular docking and electrostatic potential maps. For example, HOMO/LUMO analysis (−6.361 eV and −1.056 eV, respectively) identifies electrophilic sites (carbonyl oxygen) for targeted modifications .

Q. How are Hirshfeld surfaces and fingerprint plots applied to analyze crystal packing?

Hirshfeld analysis quantifies non-covalent interactions (e.g., 52.3% H⋯H, 23.7% H⋯C). For 3,7-diazabicyclo derivatives, dominant van der Waals interactions (C–H⋯Cl/O) guide co-crystal design to enhance solubility or stability .

Q. What protocols ensure reproducibility in molecular docking studies targeting receptors like ERα?

Use AutoDock with Lamarckian genetic algorithms for docking. Validate poses using binding affinity scores (e.g., −9.56 kcal mol⁻¹ for 3ERT protein) and compare with experimental IC₅₀ values. Include water molecules and flexible side chains in the receptor grid .

Q. How to address variability in biological assay outcomes across substituted analogs?

Implement controlled substituent libraries (e.g., –OCH₃ vs. –Cl) and multivariate regression to isolate electronic vs. steric effects. Pair in vitro data (e.g., antimicrobial IC₅₀) with in silico ADMET predictions to prioritize analogs .

Methodological Tables

Table 1: Key Structural Parameters from X-ray and DFT Analysis

ParameterExperimental (X-ray)Theoretical (DFT)Deviation
C8–O1 bond length1.214 Å1.223 Å0.009 Å
N1–C5–C4 angle109.5°109.8°0.3°
HOMO-LUMO gap5.305 eV
Source:

Table 2: Biological Activity vs. Substituent Effects

SubstituentCytotoxicity (IC₅₀, μM)Antioxidant Activity (% Inhibition)
–Cl (electron-withdrawing)12.3 ± 1.218.5 ± 2.1
–OCH₃ (electron-donating)45.6 ± 3.872.4 ± 4.3
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.